molecular formula C15H14N4OS B2637720 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1448059-48-0

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2637720
CAS No.: 1448059-48-0
M. Wt: 298.36
InChI Key: DFFKXSRHJHUCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic synthesis

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Formation of Thiophene-3-carboxamide: The final step involves the formation of the thiophene-3-carboxamide group, which can be achieved by reacting thiophene-3-carboxylic acid with an amine derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or electrophilic substitution on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry

In industry, the compound can be used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers. Its heterocyclic structure is beneficial for creating materials with high stability and performance.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxamide derivatives: These compounds share the thiophene-3-carboxamide moiety and exhibit similar chemical reactivity and biological activity.

    Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and anti-cancer properties.

    Pyridine derivatives: Pyridine-containing compounds are widely used in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity.

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c20-15(12-5-10-21-11-12)17-7-9-19-8-4-14(18-19)13-3-1-2-6-16-13/h1-6,8,10-11H,7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFKXSRHJHUCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.